Enhanced Lipophilicity Profile for CNS Drug Design
The target compound exhibits a calculated XLogP3 of 2.9 [1], representing a significant increase in lipophilicity compared to other common adamantane building blocks. This property is a critical driver for accessing intracellular and central nervous system targets, differentiating it from more polar analogs.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | XLogP3 = 2.0 for 1-adamantylamine; XLogP3 = 1.1 for the free acid analog, 2-(adamantan-1-ylamino)-2-oxoacetic acid (predicted) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. 1-adamantylamine; ΔXLogP3 ≈ +1.8 vs. the corresponding carboxylic acid |
| Conditions | Computational prediction using XLogP3 algorithm, as reported in PubChem. |
Why This Matters
For procurement in CNS-oriented programs, a lipophilicity window of XLogP 2.0–3.5 is often targeted for optimal blood-brain barrier penetration, making this scaffold a more suitable starting point than its polar or less-lipophilic alternatives.
- [1] PubChem. Ethyl (1-adamantylamino)(oxo)acetate (CID 366798). XLogP3 = 2.9. Computed Properties. View Source
